2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile typically involves the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. This reaction results in the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles . The process includes the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of magnetically recoverable catalysts, which can be readily separated from the reaction medium using an external magnet .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
α,β-Unsaturated Carbonyl Compounds: Used in Michael addition reactions.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Medicine: It is used in the development of pharmaceutical compounds, such as ligands for melatonin receptors.
Industry: The compound’s derivatives are explored for their potential use in industrial applications.
Mechanism of Action
The mechanism of action of 2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile: Another compound in the furo[2,3-b]pyridine family with similar structural features.
2,3-Dihydro-furo[3,2-b]pyridine:
Uniqueness
2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile is unique due to its specific structural arrangement, which allows for diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h3,5H,1-2H2 |
InChI Key |
UBOYDYRPNLXLGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=N2)C#N |
Origin of Product |
United States |
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